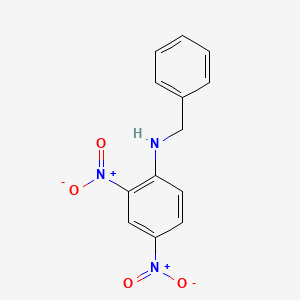
N-Benzyl-2,4-dinitroaniline
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of N-Benzyl-2,4-dinitroaniline consists of a benzyl group attached to a 2,4-dinitroaniline . The molecule has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
N-Benzyl-2,4-dinitroaniline has a density of 1.4±0.1 g/cm3, a boiling point of 444.5±40.0 °C at 760 mmHg, and a flash point of 222.6±27.3 °C . It has a molar refractivity of 73.4±0.3 cm3, a polar surface area of 104 Å2, and a molar volume of 193.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Optical Applications
N-Benzyl-2,4-dinitroaniline: has been studied for its potential in optical applications due to its ability to form single crystals that are essential for optoelectronic devices . The compound’s optical properties, such as the cut-off wavelength and optical band gap, make it suitable for use in devices like light-emitting diodes (LEDs), laser technologies, and optical circuits.
Nonlinear Optical Material
The nonlinear optical (NLO) properties of N-Benzyl-2,4-dinitroaniline are of great interest. It has been used in the study of third-order nonlinear optical properties, which are crucial for applications in frequency doubling, integrated optics, and photonic applications .
Thermal Analysis
N-Benzyl-2,4-dinitroaniline: has been subjected to thermogravimetric and differential thermal analyses to determine its melting and decomposition points. These properties are important for assessing the thermal stability of the material, which is a critical factor in various industrial applications .
Dielectric Studies
The dielectric properties of N-Benzyl-2,4-dinitroaniline have been analyzed, which is significant for its use in electronic materials and devices. Understanding the dielectric behavior helps in the design of capacitors and other electronic components .
Electro-Optic Effects
Research has been conducted on the electro-optic effects of N-Benzyl-2,4-dinitroaniline , which are essential for the development of electro-optic modulators and switches. These devices are key components in optical communication and signal processing .
Mecanismo De Acción
- By binding to tubulin, they interfere with microtubule assembly and function, disrupting cell division and growth .
- Downstream effects include impaired root development and abnormal helical growth in some resistant plant species .
- Metabolism and Excretion : Dinitroanilines do not directly inhibit seed germination but impact post-germination growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
N-Benzyl-2,4-dinitroaniline is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity through repeated exposure, with the target organs being the blood and hematopoietic system . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Propiedades
IUPAC Name |
N-benzyl-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWSYMASYLDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323446 | |
| Record name | N-Benzyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2,4-dinitroaniline | |
CAS RN |
7403-38-5 | |
| Record name | NSC404032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2,4-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about N-Benzyl-2,4-dinitroaniline in solution can be derived from the proton magnetic resonance study?
A1: The study reveals that N-Benzyl-2,4-dinitroaniline exhibits long-range coupling between the NH proton and the 5-proton of the nitrophenyl ring in certain solvents. [] This coupling, observed in non-polar and weakly polar solvents, suggests the presence of intramolecular hydrogen bonding between the NH and the 2-nitro groups. Interestingly, this coupling is temperature-dependent in dimethyl sulfoxide, a highly polar solvent. [] Furthermore, chemical shift data indicates that ortho-nitrodiphenylamines, including N-Benzyl-2,4-dinitroaniline, likely adopt a non-planar skew conformation when in solution. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

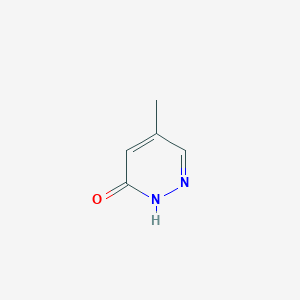

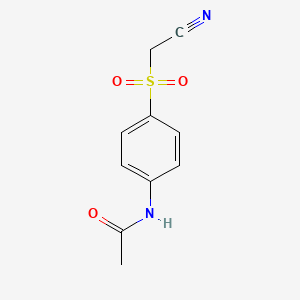


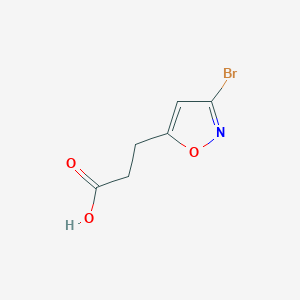

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)

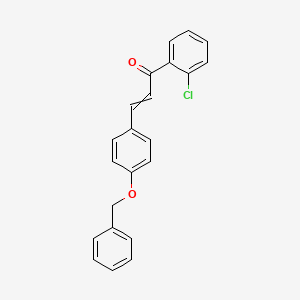

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)